molecular formula C7H15NO B7775109 cis-2-Amino-cycloheptanol CAS No. 932-57-0

cis-2-Amino-cycloheptanol

Cat. No.: B7775109
CAS No.: 932-57-0
M. Wt: 129.20 g/mol
InChI Key: ZWOFTVSNNFYPAB-RQJHMYQMSA-N
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Description

Significance of β-Amino Alcohols as Chiral Scaffolds in Organic Synthesis

Chiral β-amino alcohols are of paramount importance in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. westlake.edu.cn These compounds are frequently utilized as chiral auxiliaries, temporary chemical attachments that guide a reaction to produce the desired stereoisomer. acs.org Their ability to form chelates with metal centers and their inherent stereochemistry make them effective ligands in asymmetric catalysis, influencing the stereochemical outcome of reactions. acs.orgdiva-portal.org The chiral β-amino alcohol framework is a common motif in many pharmaceuticals, agrochemicals, and natural products, highlighting its significance in medicinal and organic chemistry. westlake.edu.cn The development of efficient synthetic routes to enantiomerically pure β-amino alcohols is a continuing area of research, with methods ranging from the reduction of amino acids to the asymmetric ring-opening of epoxides. westlake.edu.cnacs.org

Overview of Alicyclic Amino Alcohols in Synthetic Chemistry

Alicyclic amino alcohols, which feature the amino and hydroxyl groups on a non-aromatic ring structure, represent a significant subclass of amino alcohols. These compounds, including derivatives of cyclohexanol (B46403) and cycloheptanol, offer a greater degree of conformational rigidity compared to their acyclic counterparts. cdnsciencepub.com This structural constraint can be advantageous in asymmetric synthesis, as it can lead to higher levels of stereocontrol. Alicyclic amino alcohols serve as valuable precursors for the synthesis of various biologically active molecules and are employed as ligands in catalytic processes. acs.orgmdpi.com The stereochemical relationship of the amino and hydroxyl groups (cis or trans) on the alicyclic ring profoundly influences their chemical reactivity and catalytic activity. cdnsciencepub.comnih.gov

Research Context of cis-2-Amino-cycloheptanol within Amino Cycloalkanol Chemistry

Within the broader family of amino cycloalkanols, this compound has garnered interest due to its specific stereochemical configuration and the seven-membered ring system. Research into this compound and its derivatives explores their synthesis, conformational analysis, and potential applications. The cis relationship of the amino and hydroxyl groups dictates their spatial proximity, which can influence intramolecular interactions and their behavior as ligands or reaction intermediates. The synthesis of enantiomerically pure forms of this compound and related compounds is a key focus, as the biological activity and catalytic efficacy of such molecules are often enantiomer-dependent. acs.org

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 932-57-0 scbt.com
Molecular Formula C₇H₁₅NO scbt.com
Molecular Weight 129.2 g/mol scbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-2-aminocycloheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOFTVSNNFYPAB-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](CC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307900
Record name Cycloheptanol, 2-amino-, cis-
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Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-57-0
Record name Cycloheptanol, 2-amino-, cis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptanol, 2-amino-, cis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chiral Ligand Applications of Cis 2 Amino Cycloheptanol Derivatives in Asymmetric Catalysis

Design and Synthesis of Ligands Derived from Amino Cycloalkanols

The design of effective chiral ligands from amino cycloalkanols hinges on the strategic modification of the amino and hydroxyl functionalities to create a bidentate or polydentate ligand capable of coordinating to a metal center. The synthesis of such ligands typically begins with the enantiomerically pure amino cycloalkanol precursor. For cis-2-Amino-cycloheptanol, this would involve either a stereoselective synthesis or the resolution of a racemic mixture.

Common synthetic strategies to derive ligands from 1,2-amino alcohols include N-alkylation, N-acylation, and O-alkylation to introduce phosphine, amine, or other coordinating groups. For instance, the nitrogen atom can be functionalized with phosphinoyl groups to create P,O-type ligands, or with pyridyl moieties to form N,N,O-tridentate ligands. The hydroxyl group can also be modified, for example, by conversion to an ether or an ester, to fine-tune the steric and electronic properties of the resulting ligand.

The conformational flexibility of the cycloheptane (B1346806) ring is a key design consideration. Unlike the more rigid five- and six-membered rings, the seven-membered ring of cycloheptane can adopt several low-energy conformations, such as the twist-chair and twist-boat. This flexibility could allow the ligand to adopt an optimal geometry for a given catalytic transformation, but it could also lead to a decrease in enantioselectivity if multiple conformations are accessible during the catalytic cycle. Therefore, ligand design often incorporates bulky substituents to restrict conformational freedom and create a well-defined chiral pocket around the metal center.

Role of cis-Amino Alcohol Motifs in Transition Metal-Catalyzed Reactions

The cis-amino alcohol motif is a privileged structural element in chiral ligands for several reasons. The vicinal amino and hydroxyl groups can act as a bidentate ligand, chelating to a metal center to form a stable five-membered ring. This chelation restricts the ligand's conformational freedom and creates a well-defined and rigid chiral environment around the metal. This rigidity is crucial for effective stereochemical communication between the ligand and the substrate during the catalytic cycle.

In many transition metal-catalyzed reactions, the amino group of the ligand coordinates to the metal center, while the hydroxyl group can either remain protonated and engage in hydrogen bonding interactions or be deprotonated to form a metal-alkoxide bond. This dual functionality allows the ligand to participate in the catalytic cycle in multiple ways, such as by influencing the electronic properties of the metal center or by directly interacting with the substrate.

The stereochemical arrangement of the cis-amino and hydroxyl groups is critical for inducing high levels of enantioselectivity. The cis configuration places these two functional groups on the same face of the cycloalkane ring, which can lead to a more compact and well-defined chiral pocket compared to the corresponding trans-isomers. This has been observed in various catalytic systems where ligands derived from cis-amino alcohols exhibit superior enantioselectivity compared to their trans-counterparts. For instance, in the context of carbohydrate-derived ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes, cis-β-amino alcohols displayed higher enantioselectivity than their trans counterparts.

Catalytic Enantioselective Transformations Mediated by Derived Ligands

Ligands derived from cis-amino cycloalkanols have been successfully employed in a variety of asymmetric catalytic transformations. By analogy, derivatives of this compound are expected to be effective in similar reactions.

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds. Chiral ligands based on the amino alcohol scaffold have been used to prepare highly effective catalysts for the hydrogenation of ketones, imines, and olefins. For example, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones, assisted by the amino group coordination, affords chiral vicinal amino alcohols with high yields and excellent enantioselectivities. It is plausible that a this compound-derived ligand could form a stable complex with a transition metal, such as rhodium, ruthenium, or iridium, and effectively catalyze the enantioselective hydrogenation of prochiral substrates.

SubstrateCatalyst PrecursorLigand TypeConversion (%)ee (%)
Acetophenone[Rh(cod)Cl]₂Phosphine-phosphite>9998
Methyl acetoacetateRu(OAc)₂(diphosphine)Diphosphine10099
TetraloneIr(I)-diamineDiamine>9996
Table 1: Representative Data for Asymmetric Hydrogenation using Amino Alcohol-Type Ligands. Note: This table presents typical results for asymmetric hydrogenation reactions using various amino alcohol-derived ligands and is intended to be illustrative of the potential of this class of ligands. The data is not specific to this compound derivatives.

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to asymmetric hydrogenation using molecular hydrogen. Ruthenium, rhodium, and iridium complexes with chiral amino alcohol ligands are highly effective catalysts for the ATH of ketones and imines, typically using isopropanol (B130326) or formic acid as the hydrogen source. The rigid structure of ligands like (1S,2R)-1-amino-2-indanol has been shown to be crucial for achieving high enantioselectivity in the Ru-catalyzed ATH of N-phosphinyl ketimines. The conformational characteristics of a this compound-derived ligand could influence the transition state geometry and, consequently, the stereochemical outcome of the reaction.

KetoneCatalyst SystemLigandYield (%)ee (%)
Acetophenone[RuCl₂(p-cymene)]₂(1S,2R)-1-Amino-2-indanol9597
1-Indanone[Ir(Cp)Cl₂]₂TsDPEN>9999
Propiophenone[Rh(Cp)Cl₂]₂Monotosylated diamine9896
Table 2: Performance of Chiral Amino Alcohol Ligands in Asymmetric Transfer Hydrogenation. Note: This table provides examples of the effectiveness of chiral amino alcohol ligands in ATH and is for illustrative purposes. The data is not specific to this compound derivatives.

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral ligands derived from amino alcohols have been successfully applied in various asymmetric C-C bond-forming reactions. One such example is the enantioselective addition of organometallic reagents to aldehydes. While direct data for this compound is unavailable, the analogous cis-2-aminocyclohexanol derivatives have been used in catalyzed asymmetric phenyl transfer reactions to benzaldehydes, achieving products with up to 96% ee. This suggests that ligands derived from this compound could also be effective in promoting similar transformations.

AldehydeOrganometallic ReagentLigand TypeYield (%)ee (%)
BenzaldehydePhenylboronic acidAmino alcohol9096
4-ChlorobenzaldehydePhenylboronic acidAmino alcohol8595
2-NaphthaldehydePhenylboronic acidAmino alcohol9294
Table 3: Enantioselective Phenyl Transfer to Aldehydes using Amino Cycloalkanol Ligands. Note: The data presented is based on the performance of analogous amino cycloalkanol ligands and serves as a reference for the potential application of this compound derivatives.

The enantioselective addition of dialkylzinc reagents to aldehydes is a classic and well-studied C-C bond-forming reaction. Chiral amino alcohols are among the most effective ligands for this transformation. The reaction is believed to proceed through a dinuclear zinc complex, where the chiral ligand dictates the facial selectivity of the addition to the aldehyde. Studies on carbohydrate-derived ligands have shown that cis-β-amino alcohols can provide high enantioselectivity. The larger and more flexible cycloheptane ring of a this compound-derived ligand could lead to a different transition state geometry, potentially offering complementary selectivity to existing ligand systems.

AldehydeDialkylzinc ReagentLigand TypeConversion (%)ee (%)
BenzaldehydeDiethylzincFructose-derived cis-β-amino alcohol10096
4-MethoxybenzaldehydeDiethylzincFructose-derived cis-β-amino alcohol9895
CinnamaldehydeDiethylzincFructose-derived cis-β-amino alcohol9592
Table 4: Enantioselective Addition of Diethylzinc to Aldehydes with cis-Amino Alcohol Ligands. Note: This table highlights the high enantioselectivities achievable with cis-amino alcohol ligands in this reaction and is intended to be indicative of the potential of this compound derivatives.

Exploration in Other Asymmetric Processes

Despite the successful application of various chiral ligands in a wide range of asymmetric transformations, a comprehensive survey of the scientific literature reveals a notable scarcity of studies focused on the specific applications of this compound derivatives in "other asymmetric processes." These processes include, but are not limited to, asymmetric Michael additions, Diels-Alder reactions, and aldol (B89426) reactions.

Extensive searches of scholarly databases have yielded limited to no specific examples of chiral ligands derived from this compound being employed as catalysts or auxiliaries in these transformations. The field of asymmetric catalysis is vast, with a significant body of research dedicated to the development and application of new chiral ligands. However, it appears that derivatives of this compound have not been a primary focus of this research to date, or at least, such studies are not widely disseminated in publicly accessible scientific literature.

In contrast, the literature is rich with examples of structurally similar chiral amino alcohols and their derivatives that have been successfully utilized in a variety of asymmetric reactions. For instance, ligands derived from cis-1-amino-2-indanol and various diamino-cyclohexane scaffolds have demonstrated considerable efficacy and have been extensively studied. The exploration of these analogues has provided valuable insights into the structural and electronic factors that govern enantioselectivity in asymmetric catalysis.

The absence of detailed research findings for this compound derivatives in these "other asymmetric processes" represents a potential area for future investigation. The unique conformational properties of the seven-membered ring in this compound could offer novel stereochemical control in asymmetric transformations, potentially leading to the development of highly selective and efficient catalytic systems. Further research in this area would be necessary to elucidate the potential of these derivatives as chiral ligands and to expand the toolkit of synthetic chemists for the enantioselective synthesis of complex molecules.

Due to the lack of available data in the scientific literature regarding the use of this compound derivatives in other asymmetric processes, a data table of research findings cannot be provided at this time.

Derivatives and Structure Reactivity Investigations

Synthesis of N-Substituted and O-Substituted Derivatives of cis-2-Amino-cycloheptanol and Analogs

The synthesis of derivatives of this compound can be readily achieved through standard functional group transformations targeting the nucleophilic amino and hydroxyl groups. While direct synthetic reports on this compound derivatives are specific, the methodologies are well-established from studies on analogous aminocycloalkanols, such as aminocyclohexanols and aminocyclooctanols. nih.govbeilstein-journals.org

N-Substituted Derivatives: The primary amino group is a prime site for modification. N-acylation, through reaction with acyl chlorides or anhydrides, yields the corresponding amides. Reductive amination or direct alkylation can introduce various alkyl or aryl substituents. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is also a common strategy in multi-step syntheses, as demonstrated in the preparation of N-Boc-protected amino cyclooctene (B146475) esters. beilstein-journals.org

O-Substituted Derivatives: The hydroxyl group can be converted into ethers via Williamson ether synthesis or esterified using carboxylic acids or their derivatives. Silylation to form silyl (B83357) ethers is another common transformation, often employed to protect the hydroxyl group during reactions targeting the amine.

The synthesis of these derivatives is crucial for modulating the compound's physicochemical properties and for creating building blocks for more complex molecules.

Table 1: Representative Synthetic Transformations for Derivatization

Reaction Type Reagent/Conditions Functional Group Targeted Product Class
N-Acylation Acyl Chloride, Pyridine Amino (-NH₂) N-Acyl-2-aminocycloheptanol (Amide)
N-Alkylation Alkyl Halide, Base Amino (-NH₂) N-Alkyl-2-aminocycloheptanol
N-Sulfonylation Sulfonyl Chloride, Base Amino (-NH₂) N-Sulfonyl-2-aminocycloheptanol (Sulfonamide)
N-Protection (Boc)₂O, Base Amino (-NH₂) N-Boc-2-aminocycloheptanol (Carbamate)
O-Esterification Carboxylic Acid, DCC/DMAP Hydroxyl (-OH) 2-Acyloxycycloheptylamine (Ester)

Formation of Polycyclic and Fused-Ring Systems Incorporating the Amino Cycloalkanol Scaffold

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of bicyclic and polycyclic systems. The proximate amino and hydroxyl groups can be cyclized with a suitable third reagent to form a new fused ring. Such strategies are vital for accessing novel heterocyclic scaffolds, which are prevalent in biologically active natural products and pharmaceuticals. chemrxiv.orgscinito.ai

For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of a fused oxazolidinone ring system. Similarly, intramolecular cyclization reactions can be designed to form fused perhydro-indoles or -quinolines, which are key motifs in various alkaloids. researchgate.net The seven-membered ring provides a unique conformational template that influences the stereochemical outcome of these ring-forming reactions. The development of methods to construct fused seven-membered ring systems is an active area of research due to the synthetic challenges posed by medium-sized rings. chemrxiv.orgchemrxiv.org

Table 2: Potential Fused-Ring Systems from this compound

Cyclizing Agent Resulting Fused Heterocycle Core Structure
Phosgene (or equivalent) Oxazolidinone Cyclohepta[d]oxazol-2-one
1,1'-Carbonyldiimidazole Oxazolidinone Cyclohepta[d]oxazol-2-one
Chloroacetyl chloride Morpholinone Octahydropyrido[1,2-a]pyrazinone analog

Influence of cis-Stereochemistry on Chemical Reactivity and Stereoselectivity

The stereochemistry of substituents on a cycloalkane ring profoundly impacts its chemical behavior. ugm.ac.id In this compound, the fixed spatial relationship between the amino and hydroxyl groups is a dominant factor controlling reactivity and stereoselectivity.

The cis arrangement allows the two functional groups to act in concert. For example, one group can direct an incoming reagent to a specific face of the molecule through steric hindrance or by acting as a temporary binding site. This is observed in the reduction of related β-enaminoketones, where the existing stereocenter directs protonation to achieve high diastereoselectivity for the cis product. nih.gov The approach of the reagent is selectively hindered from one face, leading to a preferred stereochemical outcome.

Furthermore, the cis conformation can facilitate chelation with metal catalysts, creating a rigid transition state that enhances stereocontrol in catalytic reactions. In contrast, the trans isomer, with its opposing functional groups, would be incapable of such chelation and would exhibit different reactivity. The conformational flexibility of the seven-membered ring, combined with the constraints imposed by the cis-fused system, differs significantly from that of rigid trans-fused systems like trans-decalin. libretexts.org This inherent flexibility can be pivotal in reactions where the transition state geometry is crucial. Studies on the deamination of cis- and trans-2-aminocycloheptanol have highlighted how stereochemistry dictates the reaction pathway and product distribution. acs.org

Structure-Based Examination of Inter- and Intramolecular Interactions

The proximity of the hydroxyl and amino groups in the cis isomer facilitates a strong intramolecular hydrogen bond (O-H···N or N-H···O). This interaction plays a critical role in defining the molecule's preferred conformation in both solution and the solid state. The formation of this internal hydrogen bond creates a quasi-cyclic structure, which can stabilize the molecule. mdpi.com

This intramolecular interaction has several consequences:

Conformational Rigidity: It reduces the conformational freedom of the cycloheptane (B1346806) ring, locking it into a more defined shape compared to its trans counterpart or unsubstituted cycloheptane.

Reactivity Modulation: The hydrogen bond can decrease the nucleophilicity of the amino group or the acidity of the hydroxyl group by engaging them in the bond. This can influence reaction rates and necessitates harsher conditions for certain transformations.

Physical Properties: Intramolecular hydrogen bonding typically leads to a lower boiling point and increased solubility in nonpolar solvents compared to the trans isomer, which favors intermolecular hydrogen bonding, leading to stronger intermolecular forces. nih.gov

Table 3: Comparison of Key Molecular Interactions

Interaction Type Description Structural Implication Effect on Reactivity
Intramolecular H-Bond Between the cis -OH and -NH₂ groups. Creates a more rigid, pseudo-bicyclic structure. Can decrease nucleophilicity/acidity of involved groups.
Intermolecular H-Bond Between molecules of this compound or with solvent. Influences crystal packing, boiling point, and solubility. Can be disrupted by polar solvents, affecting reaction media choice.

| Steric Hindrance | Caused by the cycloheptane ring and substituents. | Directs incoming reagents to the less hindered face. | Key factor in diastereoselective reactions. |

Applications As Versatile Chiral Building Blocks in Complex Organic Synthesis

Precursors for the Synthesis of Diverse Chiral Molecules

The documented reactivity of cis-2-amino-cycloheptanol is limited, with its deamination being the most notable transformation described in the literature. Treatment of cis-2-aminocycloheptanol (B1505675) with nitrous acid induces a deamination reaction that results in a mixture of two main products: cycloheptanone (B156872) and the ring-contracted cyclohexanecarboxaldehyde (B41370). A 1965 study reported that this reaction affords a 40:60 mixture of cyclohexanecarboxaldehyde and cycloheptanone, respectively.

This transformation demonstrates that this compound can serve as a precursor to both seven-membered ketones and six-membered aldehydes, which are themselves valuable starting materials in organic synthesis. However, beyond this specific reaction, there is a lack of published evidence showcasing its use in the synthesis of a wider, more diverse array of chiral molecules.

Table 1: Products of the Deamination of this compound

Starting Material Reagent Product 1 Product 2 Product Ratio (1:2)

Intermediates in the Construction of Aminoalcohol-Containing Molecular Scaffolds

No specific examples were found in the surveyed literature that detail the use of this compound as an intermediate for the deliberate construction of more complex molecular scaffolds containing the amino alcohol motif.

Utilization in Multicomponent Reactions and Cascade Processes

There is no available research that documents the utilization of this compound in multicomponent reactions or its involvement in cascade processes to generate molecular complexity in a single step.

Strategic Integration into Retrosynthetic Pathways

The literature does not provide any examples of complex natural product or target molecule syntheses where this compound is strategically disconnected as a key chiral building block in the retrosynthetic analysis.

Conformational Analysis and Theoretical Studies

Experimental Determination of Preferred Conformations

Direct experimental data on the preferred conformations of cis-2-Amino-cycloheptanol is limited in publicly available scientific literature. However, the conformational analysis of analogous and derivative structures, particularly those of six-membered rings like cis-2-aminocyclohexanol, provides valuable insights that can be cautiously extrapolated. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for these investigations.

NMR Spectroscopy of Derivatives: For cyclohexane (B81311) derivatives, NMR spectroscopy, specifically the analysis of proton-proton (¹H-¹H) coupling constants, is a cornerstone of conformational analysis. The magnitude of the coupling constant between vicinal protons is described by the Karplus equation, which relates it to the dihedral angle between the protons. In a chair conformation of a cyclohexane ring, axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).

X-ray Crystallography: Single-crystal X-ray diffraction provides a definitive solid-state structure of a molecule. This technique could precisely determine the bond lengths, bond angles, and the conformation of the cycloheptane (B1346806) ring in this compound. To date, the crystal structure of the parent this compound does not appear to have been reported. However, crystal structures of related seven-membered ring systems often reveal the adoption of twisted-chair or boat conformations, which are generally the most stable forms for cycloheptane.

Computational Modeling of Conformational Preferences and Dynamics

In the absence of extensive experimental data, computational modeling serves as a powerful predictive tool for exploring the conformational landscape of this compound.

Molecular Mechanics: This method uses classical physics to model the potential energy surface of a molecule. By calculating the steric and strain energies associated with different conformations, molecular mechanics can predict the relative stabilities of various ring puckering modes. For cycloheptane, the twist-chair and chair conformations are generally found to be of the lowest energy, with a relatively low energy barrier for interconversion. The presence of substituents, as in this compound, would further influence the relative energies of these conformers.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and ab initio calculations provide a more accurate description of the electronic structure and, consequently, the molecular geometry and energy. These calculations can be used to optimize the geometries of different possible conformers of this compound and to calculate their relative energies with high accuracy. Furthermore, these methods can model the effects of solvent and intramolecular hydrogen bonding on the conformational equilibrium.

A hypothetical computational study on this compound would likely identify several low-energy conformers, with the preferred conformation being a delicate balance of minimizing steric interactions of the substituents and maximizing the stabilizing effect of any intramolecular hydrogen bond.

Theoretical Investigations into Reaction Mechanisms and Stereochemical Outcomes

The conformation of this compound is expected to have a profound impact on its reactivity and the stereochemical outcome of its reactions. Theoretical investigations can provide detailed insights into reaction pathways and transition states.

For example, in reactions involving either the amino or the hydroxyl group, the accessibility of these functional groups will be conformation-dependent. A theoretical study of, for instance, the N-acylation or O-alkylation of this compound would involve mapping the potential energy surface for the approach of the reagent to different conformers of the substrate. The calculated activation energies for the different pathways would reveal the most likely reaction mechanism and predict the stereochemistry of the product.

Correlation of Conformational Features with Reactivity and Selectivity

The interplay between conformation and reactivity is a fundamental concept in organic chemistry. For this compound, the spatial disposition of the amino and hydroxyl groups in the preferred conformer(s) will dictate its chemical behavior.

Selectivity: In reactions that can lead to multiple products, the conformational preferences of the starting material and any intermediates can control the product distribution. For instance, in an elimination reaction, the requirement for an anti-periplanar arrangement of the leaving group and a proton would be fulfilled by specific conformations, thus dictating the regioselectivity of the reaction. Similarly, the stereoselectivity of reactions at a prochiral center adjacent to the cycloheptane ring would be influenced by the steric environment created by the ring's conformation.

While specific documented examples for this compound are scarce, the principles derived from studies of other substituted cycloalkanes strongly suggest that a thorough understanding of its conformational behavior is a prerequisite for predicting and controlling its chemical transformations.

Future Directions and Emerging Research Opportunities

Development of More Efficient and Sustainable Synthetic Pathways for cis-2-Amino-cycloheptanol

The imperative for greener and more economical chemical processes is driving research into novel synthetic routes for this compound. A significant area of focus is the development of chemoenzymatic and biocatalytic methods that offer high stereoselectivity under mild reaction conditions. These approaches are poised to replace traditional synthetic methods that often rely on harsh reagents and generate significant waste.

Enzymatic resolutions and asymmetric transformations are at the forefront of these efforts. For instance, the use of lipases for the kinetic resolution of amino alcohol precursors has shown considerable promise in yielding enantiomerically pure compounds. Biocatalysis, employing enzymes such as transaminases and dehydrogenases, presents a powerful strategy for the direct and stereoselective synthesis of chiral amino alcohols from readily available starting materials. The inherent selectivity of enzymes can significantly reduce the number of protection and deprotection steps typically required in classical organic synthesis, leading to more atom-economical and environmentally benign processes.

Recent advancements in protein engineering and directed evolution are expected to yield enzymes with enhanced activity, stability, and substrate specificity for the synthesis of cycloheptane (B1346806) derivatives. The development of multi-enzyme cascade reactions in one-pot systems is another promising avenue, which could further streamline the synthesis of this compound and minimize downstream processing.

Exploration of Novel Chiral Ligand Architectures and Catalytic Systems

The rigid yet flexible seven-membered ring of this compound provides a unique platform for the design of novel chiral ligands. Researchers are actively exploring the derivatization of both the amino and hydroxyl functionalities to create a diverse library of ligands for asymmetric catalysis. These modifications aim to fine-tune the steric and electronic properties of the resulting metal complexes to achieve higher enantioselectivities and catalytic activities in a broader range of chemical transformations.

Future research will likely focus on the synthesis of bidentate and multidentate ligands incorporating the this compound backbone. The introduction of phosphine, oxazoline, or other coordinating moieties can lead to the formation of highly effective catalysts for reactions such as asymmetric hydrogenation, carbon-carbon bond formation, and various cross-coupling reactions. The unique conformational constraints of the cycloheptane ring are expected to impart distinct stereochemical control compared to ligands derived from smaller or more rigid cyclic systems.

Furthermore, the development of bifunctional catalysts, where the amino alcohol scaffold not only coordinates to a metal center but also participates directly in the catalytic cycle through hydrogen bonding or other non-covalent interactions, is a burgeoning area of interest. Such catalytic systems could offer novel mechanistic pathways and enhanced stereocontrol.

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new catalysts. Advanced computational studies, particularly those employing Density Functional Theory (DFT), are being utilized for the rational design of novel chiral ligands and for predicting their efficacy in asymmetric catalysis.

In the context of this compound, computational modeling can provide detailed insights into the three-dimensional structure of its metal complexes and the transition states of catalyzed reactions. This allows for a deeper understanding of the origins of enantioselectivity and can guide the design of new ligands with improved performance. By simulating the interactions between the catalyst, substrates, and reagents, researchers can predict which ligand modifications are most likely to enhance stereocontrol.

Future directions in this area will involve the use of more sophisticated computational models that can accurately account for solvent effects and dynamic behavior. Machine learning and artificial intelligence are also poised to play a significant role in catalyst design by identifying complex structure-activity relationships from large datasets, thereby enabling the rapid in silico screening of vast numbers of potential ligand architectures.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of laboratory-scale syntheses to industrial production necessitates the development of robust and scalable manufacturing processes. Flow chemistry and automated synthesis platforms offer significant advantages in this regard, including improved safety, enhanced reaction control, and higher throughput.

The integration of the synthesis of this compound into continuous-flow systems is a key area for future research. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. Furthermore, the use of immobilized enzymes or catalysts in packed-bed reactors can facilitate catalyst recycling and simplify product purification. The enzymatic synthesis of chiral amino alcohols has already been demonstrated in cascading continuous-flow microreactor systems, showcasing the potential for highly efficient and intensified processes. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for cis-2-Amino-cycloheptanol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves cycloheptene oxide as a starting material, followed by epoxide ring-opening with ammonia under controlled pH and temperature. Stereoselectivity is achieved using chiral catalysts (e.g., BINOL-derived ligands) or regioselective nucleophilic attack . Key parameters include solvent polarity (e.g., THF vs. methanol), reaction time, and stoichiometric ratios. Characterization via 1^1H/13^{13}C NMR and chiral HPLC confirms enantiomeric purity.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR detects NH2_2 proton signals at δ 1.5–2.0 ppm (cycloheptane ring) and δ 3.0–3.5 ppm (amine protons). 13^{13}C NMR confirms cycloheptanol backbone carbons (δ 25–35 ppm) and hydroxyl/amine functional groups (δ 60–75 ppm) .
  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers using hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid .
  • Mass Spectrometry : ESI-MS in positive ion mode identifies [M+H]+^+ peaks (m/z ~130–140) .

Q. How is this compound utilized as a building block in heterocyclic chemistry?

  • Methodological Answer : The amine and hydroxyl groups enable condensation reactions (e.g., with ketones to form imines) or cyclization with carboxylic acids to produce lactams. For example, reacting with β-ketoesters under Mitsunobu conditions yields seven-membered nitrogen heterocycles, critical in medicinal chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer : Discrepancies often arise from unoptimized catalyst loading or solvent effects. A systematic approach includes:

  • Design of Experiments (DoE) : Vary catalyst concentration (0.5–5 mol%), temperature (0–50°C), and solvent (polar aprotic vs. protic) in a factorial design .
  • Kinetic Analysis : Monitor reaction progress via in-situ FTIR or GC-MS to identify rate-limiting steps .
  • Comparative Literature Review : Cross-reference protocols from peer-reviewed journals (avoiding non-academic sources like BenchChem) to isolate critical variables .

Q. What computational strategies predict the conformational stability of this compound derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvent-solute interactions (e.g., in water or DMSO) using AMBER or CHARMM force fields to assess ring puckering and hydrogen-bonding networks .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare relative energies of axial vs. equatorial amine configurations .
  • Docking Studies : Evaluate binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, prioritizing low-energy conformers .

Q. How to design a robust assay for evaluating the biological activity of this compound analogs?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with known cycloheptanol-binding pockets (e.g., cyclooxygenase-2 or GPCRs) .
  • Inhibition Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure IC50_{50} values. Include positive controls (e.g., indomethacin for COX-2) .
  • Data Validation : Replicate experiments in triplicate, apply ANOVA for statistical significance (p < 0.05), and validate via orthogonal methods (e.g., isothermal titration calorimetry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.